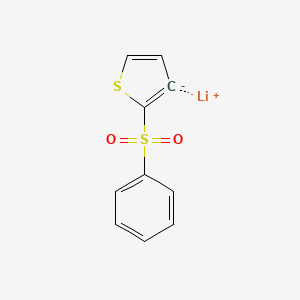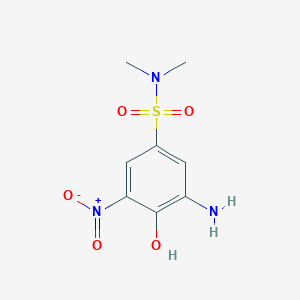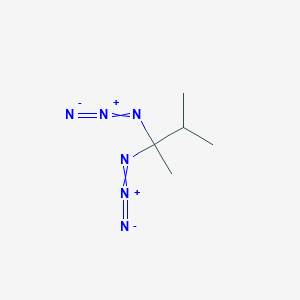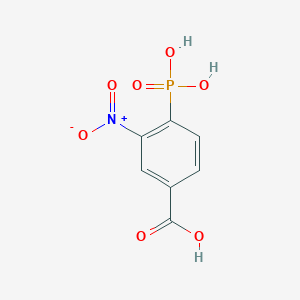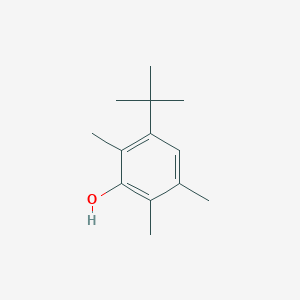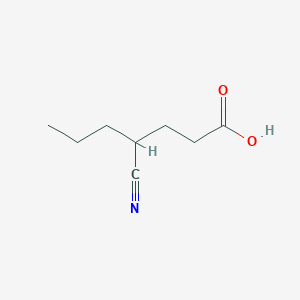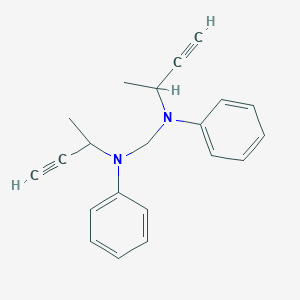
N,N'-Di(but-3-yn-2-yl)-N,N'-diphenylmethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Di(but-3-yn-2-yl)-N,N’-diphenylmethanediamine is a complex organic compound characterized by its unique structure, which includes two but-3-yn-2-yl groups and two phenyl groups attached to a methanediamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di(but-3-yn-2-yl)-N,N’-diphenylmethanediamine typically involves the reaction of but-3-yn-2-yl methanesulfonate with N,N’-diphenylmethanediamine. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at temperatures ranging from 0°C to 20°C. The reaction proceeds through nucleophilic substitution, where the methanesulfonate group is replaced by the but-3-yn-2-yl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger quantities of reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Di(but-3-yn-2-yl)-N,N’-diphenylmethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine in dichloromethane at 0°C to 20°C.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N,N’-Di(but-3-yn-2-yl)-N,N’-diphenylmethanediamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N’-Di(but-3-yn-2-yl)-N,N’-diphenylmethanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved are still under investigation, but the compound’s ability to form stable complexes with proteins and other biomolecules is a key aspect of its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Di(prop-2-yn-1-yl)-N,N’-diphenylmethanediamine
- N,N’-Di(penta-2,4-diyn-1-yl)-N,N’-diphenylmethanediamine
Uniqueness
N,N’-Di(but-3-yn-2-yl)-N,N’-diphenylmethanediamine is unique due to the presence of but-3-yn-2-yl groups, which confer distinct chemical and physical properties compared to similar compounds. These properties include differences in reactivity, stability, and potential biological activity .
Propiedades
Número CAS |
93343-59-0 |
|---|---|
Fórmula molecular |
C21H22N2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
N,N'-bis(but-3-yn-2-yl)-N,N'-diphenylmethanediamine |
InChI |
InChI=1S/C21H22N2/c1-5-18(3)22(20-13-9-7-10-14-20)17-23(19(4)6-2)21-15-11-8-12-16-21/h1-2,7-16,18-19H,17H2,3-4H3 |
Clave InChI |
IJTOGJMTDKWMDW-UHFFFAOYSA-N |
SMILES canónico |
CC(C#C)N(CN(C1=CC=CC=C1)C(C)C#C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


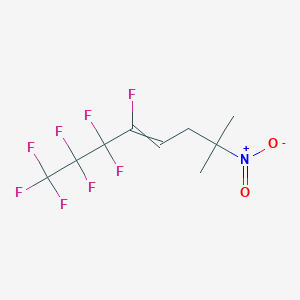
![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14362675.png)
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol)](/img/structure/B14362682.png)
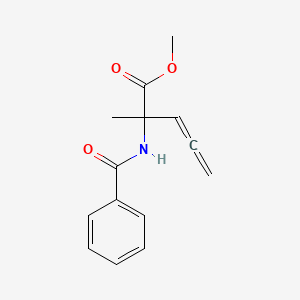

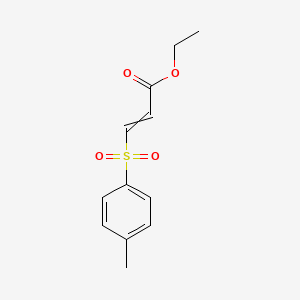
![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)
